molecular formula C12H12N4O2S2 B2418885 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797734-49-6

2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No. B2418885
CAS RN: 1797734-49-6
M. Wt: 308.37
InChI Key: BVEBWBOHDCKNJI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, also known as PTAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAE is a synthetic molecule that belongs to the class of azetidinone derivatives. It has a unique chemical structure that makes it an attractive candidate for scientific research.

Scientific Research Applications

Anti-inflammatory Applications

Research has shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anti-inflammatory activity. For example, certain derivatives demonstrated high potency in inhibiting cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. These compounds were found to have higher COX-2 inhibitory effects than celecoxib, a selective COX-2 inhibitor drug, indicating their potential as effective anti-inflammatory agents (Bakr, Ghoneim, & Azouz, 2019).

Antimicrobial and Antifungal Applications

Several studies have synthesized new derivatives that exhibit potent antifungal and antimicrobial activities. Compounds with pyridine and pyrimidine skeletons have been developed to combat fungal infections, with some showing comparable activity to reference drugs such as Fluconazole and Gieseofulvin (Rajput, Sharma, & Yashovardhan, 2011). Additionally, novel tetrazoles clubbed with pyrimidine were synthesized and assessed for their efficacy against bacterial infections, indicating their potential in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).

Antitubercular Activities

Compounds based on pyrimidine-azetidinone analogues have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, highlighting their potential as new agents in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).

Cyclooxygenase Inhibition

Compounds derived from the synthesis involving thiazolo[4,5-d]pyrimidines have demonstrated moderate to potent inhibitory action towards COX-2, which is significant for their anti-inflammatory properties. These findings suggest their utility in developing treatments for conditions associated with COX-2, such as arthritis and other inflammatory diseases (Bakr, Ghoneim, & Azouz, 2019).

properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBWBOHDCKNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

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